Cas no 888411-63-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide)

N-4-(5-クロロチオフェン-2-イル)-1,3-チアゾール-2-イル-4-エチル(フェニル)スルファモイルベンズアミドは、高度に特異的なチオフェン・チアゾール複合骨格を有する有機化合物です。その分子構造は、5-クロロチオフェン基とチアゾール環の組み合わせにより、優れた電子特性と立体配置を実現しています。特に、スルファモイル基とベンズアミド基の導入により、分子間相互作用の多様性が向上し、医薬品中間体や材料科学分野での応用が期待されます。本化合物は安定性に優れ、精密合成における反応性の制御が容易という特長を有しています。

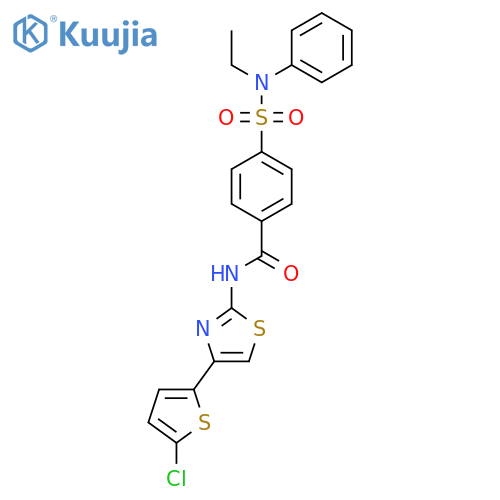

888411-63-0 structure

商品名:N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide

- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

- F1302-0050

- AKOS024605124

- AB00673973-01

- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

- 888411-63-0

-

- インチ: 1S/C22H18ClN3O3S3/c1-2-26(16-6-4-3-5-7-16)32(28,29)17-10-8-15(9-11-17)21(27)25-22-24-18(14-30-22)19-12-13-20(23)31-19/h3-14H,2H2,1H3,(H,24,25,27)

- InChIKey: BHIWXESTUSWZBJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2=CSC(=N2)NC(C2C=CC(=CC=2)S(N(C2C=CC=CC=2)CC)(=O)=O)=O)S1

計算された属性

- せいみつぶんしりょう: 503.02

- どういたいしつりょう: 503.02

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 144Ų

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1302-0050-5mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-50mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-30mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-3mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-2μmol |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-1mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-2mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-20mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-4mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1302-0050-15mg |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide |

888411-63-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

888411-63-0 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-ethyl(phenyl)sulfamoylbenzamide) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量